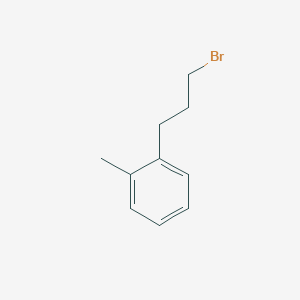

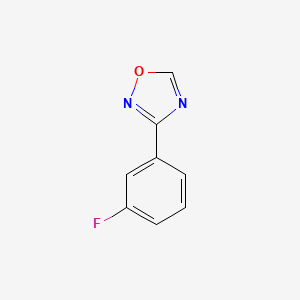

3-(3-Fluorophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

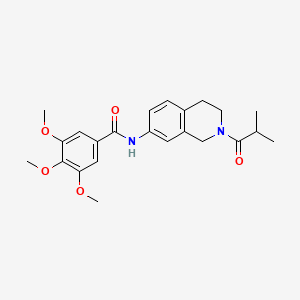

The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like amidation . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like protodeboronation . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like Density Functional Theory (DFT) . DFT is used to calculate the molecular structure, and the results are consistent with the X-ray diffraction results .科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives have been synthesized through various methods, including multistep reactions starting from different benzoic acids. These synthesis processes involve characterizing the compounds using techniques like IR, NMR, and mass spectral data (Bhat et al., 2016).

Biological and Pharmacological Applications

- Anticonvulsant and Anti-inflammatory Activities : Certain derivatives of 3-(3-Fluorophenyl)-1,2,4-oxadiazole have shown significant anti-convulsant and anti-inflammatory activities in vivo, supported by molecular docking studies for the inhibition of specific enzymes and channels (Bhat et al., 2016).

- Antimicrobial and Antioxidant Properties : Studies have also demonstrated the potential of certain 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives as active antimicrobial agents and possessing potent antioxidant activity (Dinesha et al., 2014).

- Anticancer Potential : Several derivatives have been evaluated for their anticancer activity. Some compounds exhibited high activity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Aboraia et al., 2006).

Chemical Properties and Applications

- Optical and Electronic Properties : The synthesis and study of 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives have contributed to understanding their optical nonlinearity, which is significant for applications in optoelectronics (Chandrakantha et al., 2011).

- Material Science Applications : These compounds have been utilized in developing new materials like fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which exhibit high thermal stability and potential for use in coatings and electronics (Hamciuc et al., 2005).

Liquid Crystal Research

- Liquid Crystal Properties : A series of achiral ferroelectric liquid crystals containing 1,2,4-oxadiazole cores have been synthesized, showing polar smectic mesophases with ferroelectric switching. These compounds possess high mesomorphic thermal ranges, making them suitable for liquid crystal applications (Subrao et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as 3-fluoroamphetamine and indole derivatives have been shown to interact with monoamine transporters, particularly dopamine and norepinephrine transporters, and to a lesser extent, serotonin transporters .

Mode of Action

Based on the behavior of structurally similar compounds, it may act as a monoamine releaser, with a potential selectivity for dopamine and norepinephrine release over serotonin . This would result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and increased stimulation of the post-synaptic neuron.

Biochemical Pathways

As a potential monoamine releaser, it could affect the dopaminergic and noradrenergic pathways, which play crucial roles in mood regulation, reward, and the body’s response to stress .

Pharmacokinetics

Similar compounds such as 3-fluoroamphetamine have an onset of action within 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours

Result of Action

Based on its potential mode of action, it could lead to increased stimulation of dopaminergic and noradrenergic neurons, which could result in effects such as increased alertness, mood elevation, and potentially, euphoria .

特性

IUPAC Name |

3-(3-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQKHGSNYSZMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)